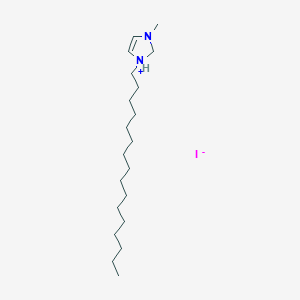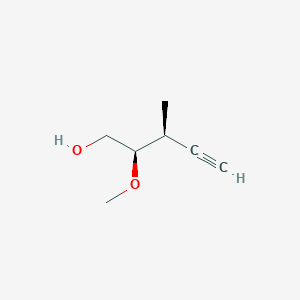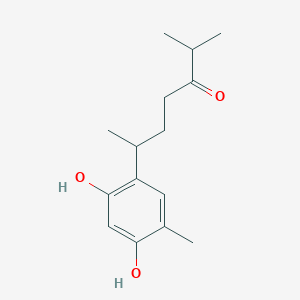![molecular formula C16H17NO4S B14190862 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid CAS No. 918666-95-2](/img/structure/B14190862.png)
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its role as a crosslinking reagent in organic synthesis . This compound is characterized by the presence of a phenylpropyl group attached to the sulfonamide moiety, which is further connected to a benzoic acid structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with 3-phenylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler sulfonamide derivative of benzoic acid.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have been studied for their inhibitory effects on cytosolic phospholipase A2α.
Uniqueness
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid is unique due to the presence of the phenylpropyl group, which enhances its lipophilicity and potential interactions with hydrophobic pockets in enzymes and proteins. This structural feature may contribute to its specificity and potency in various applications.
Eigenschaften
CAS-Nummer |
918666-95-2 |
|---|---|
Molekularformel |
C16H17NO4S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-(3-phenylpropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)14-8-10-15(11-9-14)22(20,21)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2,(H,18,19) |
InChI-Schlüssel |
QOIBBAFHWMJNAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)

![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)

![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)

![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
